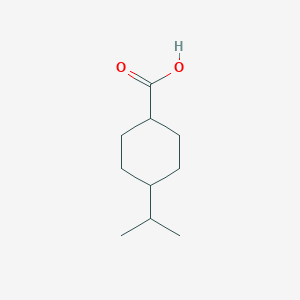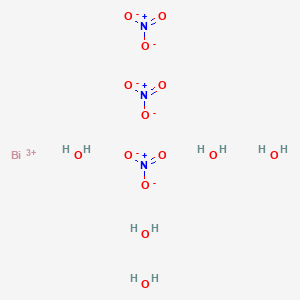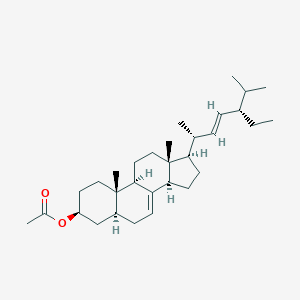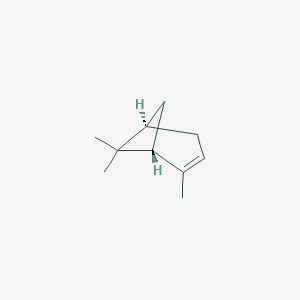
N-Trityl Olmesartan Ethyl Ester
Übersicht
Beschreibung
N-Trityl Olmesartan Ethyl Ester is a key intermediate of the angiotensin II receptor blocker olmesartan medoxomil . It is used for the treatment of high blood pressure .
Synthesis Analysis
Trityl olmesartan ethyl ester (TOEE), a key intermediate of the angiotensin II receptor blocker olmesartan medoxomil, was built using two blocks via an N-alkylation reaction .Molecular Structure Analysis
The molecular formula of N-Trityl Olmesartan Ethyl Ester is C45H44N6O3 .Chemical Reactions Analysis
Trityl olmesartan ethyl ester (TOEE) was built using two blocks via an N-alkylation reaction .Physical And Chemical Properties Analysis
N-Trityl Olmesartan Ethyl Ester is a solid, white compound . Its molecular weight is 716.87 g/mol . The solubility data of N-Trityl Olmesartan Ethyl Ester in different organic solvents at various temperatures has been recorded .Wissenschaftliche Forschungsanwendungen
Protective Group in Peptide Synthesis
The trityl moiety, such as in N-Trityl Olmesartan Ethyl Ester, is often used as a protective group for amino acids during peptide synthesis. This application is crucial for preventing unwanted side reactions and ensuring the correct sequence of amino acid assembly. The trityl group can be selectively added and removed under specific conditions, making it a versatile tool in peptide chemistry .
Catalysis in Organic Synthesis
Trityl cations serve as neutral Lewis acids and are used as catalysts for various C–C bond formation reactions. Their role in catalysis is significant due to their ability to stabilize reaction intermediates and facilitate the transformation of organic compounds .
Dye Chemistry
In dye chemistry, trityl compounds are used for their colorimetric properties. They can be incorporated into dye molecules to alter their absorption spectra, which is valuable for creating dyes with specific properties for scientific and industrial applications .
Oxidation and Reduction Reagents
Trityl cations are known to act as one-electron oxidants in olefin polymerization reactions. Their ability to transfer electrons makes them suitable for use as oxidation and reduction reagents in various chemical processes .
Solubility Analysis in Drug Development
N-Trityl Olmesartan Ethyl Ester’s solubility in various organic solvents has been studied to optimize its use in pharmaceutical industries. Understanding its solubility is essential for the purification and recrystallization processes in the production of the angiotensin II receptor blocker olmesartan medoxomil .
Polymer Synthesis
The trityl group is extensively applied as an activator in polymer synthesis, particularly in the polymerization of olefins. Its stability and reactivity make it an excellent choice for initiating polymer chains and controlling polymer growth .
Photochemical Reactions
Trityl compounds are also used in photochemical reactions due to their ability to absorb light and generate reactive intermediates. This application is beneficial in the study of reaction mechanisms and the synthesis of complex organic molecules .
Wirkmechanismus
Target of Action
N-Trityl Olmesartan Ethyl Ester is a key intermediate of the angiotensin II receptor blocker, Olmesartan Medoxomil . Angiotensin II receptors are the primary targets of this compound. These receptors play a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body.
Action Environment
The action, efficacy, and stability of N-Trityl Olmesartan Ethyl Ester can be influenced by various environmental factors. For instance, the solubility of the compound in different organic solvents can affect its absorption and distribution . Furthermore, factors such as pH and temperature could potentially impact the stability and activity of the compound.
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H44N6O3/c1-5-18-39-46-41(44(3,4)53)40(43(52)54-6-2)50(39)31-32-27-29-33(30-28-32)37-25-16-17-26-38(37)42-47-49-51(48-42)45(34-19-10-7-11-20-34,35-21-12-8-13-22-35)36-23-14-9-15-24-36/h7-17,19-30,53H,5-6,18,31H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLGOYACZYXKDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H44N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
716.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Trityl Olmesartan Ethyl Ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is understanding the solubility of N-Trityl Olmesartan Ethyl Ester in different solvents important?
A1: Solubility plays a critical role in pharmaceutical development, particularly in the formulation and potential delivery of a drug. Knowing how well N-Trityl Olmesartan Ethyl Ester dissolves in various organic solvents [] is crucial for:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



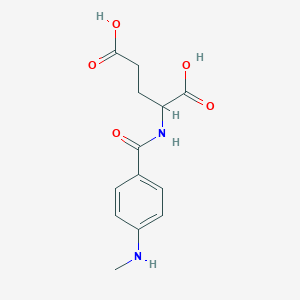

![[Dichloro-[hydroxy(propan-2-yloxy)phosphoryl]methyl]phosphonic acid](/img/structure/B32039.png)
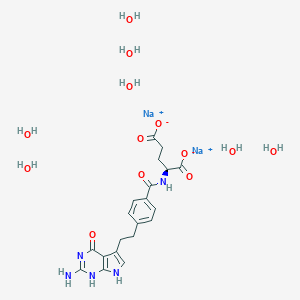

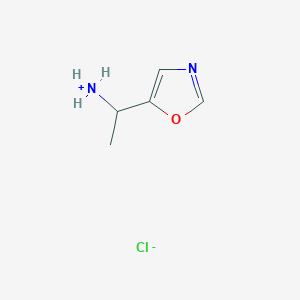
![(S)-Diethyl 2-(4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate 4-methylbenzenesulfonate](/img/structure/B32053.png)
